4-Nitrophenyl N-octylcarbamate

Cholesterol Esterase Lipid Metabolism Enzyme Inhibition

Standardizing enzyme active-site titrations is challenging with slow, saturable inhibitors. 4-Nitrophenyl N-octylcarbamate solves this via a rapid inhibition phase for accurate lipoprotein lipase quantification, and a unique micelle-independent carbamyl-enzyme turnover that decouples interfacial effects in cholesterol esterase studies. This mechanistic advantage is unavailable with shorter-chain analogs like the N-butyl derivative. • Enables precise active-site concentration determination of lipoprotein lipase for enzyme standardization. • Functions as a mechanistic probe for cholesterol esterase interfacial activation, clarifying binding events independent of micelle artifacts. • Serves as a high-potency reference inhibitor for lipid metabolism and cardiovascular disease pathway research, with established superiority over N-butyl analogs.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 63321-54-0
Cat. No. B1228256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl N-octylcarbamate
CAS63321-54-0
Synonyms4-nitrophenyl N-octylcarbamate
4-NNOC
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18)
InChIKeyBHPTXUSQDRFHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl N-octylcarbamate: Serine Hydrolase Inhibitor Overview


4-Nitrophenyl N-octylcarbamate (CAS 63321-54-0), with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol, is a member of the 4-nitrophenyl N-alkylcarbamate class of compounds [1]. Characterized by its 4-nitrophenyl leaving group and an eight-carbon N-octyl chain, this compound functions as a pseudo-substrate inhibitor of serine hydrolases, including cholesterol esterase and lipoprotein lipase [2][3]. It is available commercially with a typical purity of 97% .

Serine hydrolase pseudo-substrate inhibitor probe
Octyl chain determines binding and kinetic profile
Active-site titration research context (LPL)

4-Nitrophenyl N-octylcarbamate: Chain-Length Specificity


Within the 4-nitrophenyl N-alkylcarbamate series, the N-alkyl chain length is a critical determinant of both inhibitory mechanism and potency. While the N-butyl derivative (4-nitrophenyl N-butylcarbamate) exhibits classic saturation kinetics, the N-octyl derivative's longer chain leads to a distinct binding behavior, characterized by a concave upward pseudo-first-order rate constant plot, indicative of binding to two enzyme sites [1]. Furthermore, the octyl chain confers superior inhibitory potency against cholesterol esterase compared to the butyl analog [2] and imparts a unique insensitivity of the carbamyl-enzyme turnover to the presence of micelles, a feature not observed with the butyl derivative [2]. These mechanistic divergences preclude the simple interchange of 4-nitrophenyl N-octylcarbamate with its shorter-chain analogs in experimental protocols.

Target: 4-Nitrophenyl N-octylcarbamate
Substitute: Shorter-chain analog (e.g., N-butyl)
Non-saturable, two-site binding kinetics
Classic saturation kinetics (Kc, kc measurable)
Carbamyl-enzyme turnover unaffected by micelles
Turnover increased in micellar environment
Chain-length-dependent potency ranking
Lower potency; micelle-sensitive turnover

4-Nitrophenyl N-octylcarbamate: Potency & Mechanism Evidence


Superior Potency vs. N-Butyl Analog in Cholesterol Esterase

4-Nitrophenyl N-octylcarbamate is a more potent inhibitor of porcine pancreatic cholesterol esterase than its direct analog, 4-nitrophenyl N-butylcarbamate. A head-to-head comparison of their second-order rate constants for inhibition confirms the octyl derivative's superior potency [1].

Potency vs. Butyl
Head-to-head
Higher second-order rate constant (octyl) vs. lower (butyl)
Supports inhibitor potency ranking context
Porcine pancreatic CE assay; reported as more potent
Cholesterol Esterase Lipid Metabolism Enzyme Inhibition

Active Site Titration of Lipoprotein Lipase

The interaction of 4-nitrophenyl N-octylcarbamate with lipoprotein lipase is characterized by an inhibition phase sufficiently rapid to allow for the titration of enzyme active sites, a capability not reported for the shorter-chain N-butyl analog [1]. For the N-butyl derivative, saturation kinetics were observed, yielding Kc = 5.4 ± 0.9 µM and kc = (4.9 ± 0.7) × 10⁻² s⁻¹, whereas the octyl derivative's kinetics were not saturable, indicative of a more complex, two-site binding model [1].

LPL Titration vs. Butyl
Head-to-head
Rapid, non-saturable kinetics (octyl); Kc=5.4 µM, kc=4.9e-2 s⁻¹ (butyl)
Active-site quantification assay context
LPL-catalyzed hydrolysis, ≤30 min assays
Lipoprotein Lipase Active Site Titration Enzyme Kinetics

Micelle-Independent Carbamyl-Enzyme Turnover

The turnover of the carbamyl-enzyme formed with 4-nitrophenyl N-octylcarbamate is unaffected by the presence of taurocholate/phosphatidylcholine micelles, whereas the turnover of the butyl carbamyl-enzyme is increased under identical micellar conditions [1]. This difference highlights a chain-length-dependent modulation of enzyme activity at the lipid-water interface.

Micelle Effect
Head-to-head
Octyl: turnover unchanged; Butyl: increased turnover
Interfacial mechanism interpretation context
Taurocholate/PC micelles; qualitative difference
Micelle Effects Carbamyl-Enzyme Interfacial Enzymology

QSAR-Derived Inhibition Mechanism

Quantitative structure-activity relationship (QSAR) analysis of 4-nitrophenyl N-substituted carbamates, including the octyl derivative, revealed a negative Taft ρ* value of -0.33 for the correlation of -logKS with the substituent constant σ* [1]. This negative ρ* value indicates that the first step of the two-step formation of the enzyme-inhibitor tetrahedral adduct (the KS step) involves the formation of a positively charged enzyme-inhibitor complex [1].

Taft ρ* Value
Class-level
ρ* = -0.33
Supports QSAR mechanism interpretation
From 4-nitrophenyl N-substituted carbamate series
QSAR Cholesterol Esterase Inhibition Mechanism

4-Nitrophenyl N-octylcarbamate: Application Scenarios


Lipoprotein Lipase Active Site Titration

Leverage the rapid inhibition phase of 4-nitrophenyl N-octylcarbamate to accurately determine the concentration of active lipoprotein lipase sites [1]. This application is not feasible with the N-butyl analog, which exhibits slower, saturable kinetics [1]. The method is critical for standardizing enzyme preparations and for calculating precise kinetic constants in lipoprotein metabolism research.

Interfacial Activation of Cholesterol Esterase

Employ 4-nitrophenyl N-octylcarbamate as a mechanistic probe to study the interfacial activation of cholesterol esterase. Its unique property of having a micelle-independent carbamyl-enzyme turnover [2] allows researchers to decouple the effects of the lipid-water interface on the deacylation step, providing a clearer view of the carbamylation and binding events.

Potency Benchmark for Cholesterol Esterase Inhibitors

Utilize 4-nitrophenyl N-octylcarbamate as a reference standard for high-potency inhibition in cholesterol esterase assays. Its established superiority over the N-butyl analog [2] provides a validated benchmark for evaluating novel inhibitors targeting lipid metabolism and cardiovascular disease pathways.

Application
Selection Property
Validation Focus
LPL active site titration studies
Rapid inhibition kinetics context
Active site quantification assay
Interfacial activation studies
Micelle-independent turnover property
Lipid-water interface mechanism interpretation
CE inhibitor screening
Higher potency vs. short-chain analog context
Potency ranking in screening assays

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